Bienvenue dans la boutique en ligne BenchChem!

8-(furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Delta opioid receptor Radioligand binding GPCR selectivity

8-(Furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021251-37-5) is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, a spirocyclic scaffold characterized by a hydantoin ring fused to a piperidine ring at a quaternary carbon. The compound features an N3-propyl substituent and an N8-furan-2-carbonyl group, with a molecular formula of C15H19N3O4, a molecular weight of 305.33 g/mol, and a computed XLogP3-AA of 0.9.

Molecular Formula C15H19N3O4
Molecular Weight 305.33 g/mol
CAS No. 1021251-37-5
Cat. No. B6570968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021251-37-5
Molecular FormulaC15H19N3O4
Molecular Weight305.33 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CO3)NC1=O
InChIInChI=1S/C15H19N3O4/c1-2-7-18-13(20)15(16-14(18)21)5-8-17(9-6-15)12(19)11-4-3-10-22-11/h3-4,10H,2,5-9H2,1H3,(H,16,21)
InChIKeyRZWZQUFTNPSDBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021251-37-5): Chemical Identity and Sourcing Baseline


8-(Furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021251-37-5) is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, a spirocyclic scaffold characterized by a hydantoin ring fused to a piperidine ring at a quaternary carbon [1]. The compound features an N3-propyl substituent and an N8-furan-2-carbonyl group, with a molecular formula of C15H19N3O4, a molecular weight of 305.33 g/mol, and a computed XLogP3-AA of 0.9 [1]. This chemotype has recently been identified as a novel δ opioid receptor (DOR)-selective agonist scaffold distinct from the classical SNC80/diethylbenzamide class [2], positioning 8-(furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a candidate for neurological and pain-related drug discovery programs.

Why Generic Substitution Fails for 8-(Furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021251-37-5)


The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is not a single interchangeable entity; minor variations in N3 and N8 substituents produce profound differences in opioid receptor subtype selectivity, signaling bias, and in vivo efficacy. The recently identified DOR agonist chemotype derives its pharmacological profile from specific substitution patterns that distinguish it from both the seizure-prone SNC80 class [1] and other triazaspiro analogs with different substituents. The N8-furan-2-carbonyl and N3-propyl groups of the target compound are structurally distinct from the substituents of the characterized hit compounds in the published chemotype [1], meaning their impact on DOR binding affinity, G-protein versus β-arrestin bias, and off-target selectivity cannot be assumed from data on other triazaspiro derivatives. Generic substitution with an uncharacterized triazaspiro analog risks selecting a compound with undetermined DOR activity, unknown MOR cross-reactivity, or altered physicochemical properties that could compromise experimental reproducibility or lead optimization campaigns.

Quantitative Differentiation Evidence for 8-(Furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021251-37-5)


Chemotype-Level Delta Opioid Receptor Binding Affinity and Selectivity vs. the SNC80 Class

The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, to which the target compound belongs, has been demonstrated to bind the δ opioid receptor (DOR) with high affinity. In competitive radioligand binding assays using [3H]diprenorphine, the chemotype's most potent characterized member (Compound 1) exhibited a pKi of 7.3 ± 0.1 (Ki = 52 nM) [1]. This binding affinity is approximately 27-fold weaker than the endogenous ligand Leu5-enkephalin (Ki = 1.4 nM) but represents a distinct chemical starting point compared to the classical SNC80 chemotype, which has been associated with pro-convulsant activity in preclinical models [1]. Notably, this chemotype demonstrates DOR selectivity over MOR: Compound 1 showed 9.6-fold binding selectivity for DOR (Ki = 52 nM) over MOR (Ki = 501 nM), contrasting with SNC80-class agonists that often exhibit narrower selectivity windows [1]. Direct binding data for the target compound (N8-furan-2-carbonyl, N3-propyl) have not been reported; the evidence is class-level inference from structurally related triazaspiro derivatives.

Delta opioid receptor Radioligand binding GPCR selectivity

Functional Activity Profile: cAMP Inhibition Potency and β-Arrestin Recruitment Bias

Functional characterization of the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype reveals a profile favoring G-protein-mediated signaling over β-arrestin recruitment, a property that may mitigate the tachyphylaxis and convulsant effects associated with strongly β-arrestin-biased DOR agonists like SNC80 [1]. In the cAMP GloSensor assay, Compound 1 inhibited forskolin-stimulated cAMP with a pIC50 of 7.5 ± 0.1 (IC50 = 29 nM), while β-arrestin 2 recruitment showed a pEC50 of 6.8 ± 0.1 (EC50 = 167 nM) with an efficacy of 65% relative to Leu5-enkephalin [1]. Calculation of bias factors using the operational model indicated minimal bias (bias factor ≈ 1–2), meaning the chemotype is slightly G-protein-biased relative to the balanced reference, whereas SNC80-class compounds are typically strong β-arrestin recruiters [1]. The target compound's specific signaling profile has not been independently established; this evidence is class-level inference based on the shared chemotype.

cAMP GloSensor assay β-arrestin recruitment Signaling bias

Broad GPCR Selectivity: Chemotype Profiling Against a 168-GPCR Panel

A critical advantage of the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype is its high degree of selectivity for the δ opioid receptor across the GPCR superfamily. Compound 1 was screened at 10 µM against a panel of 168 GPCR targets in a β-arrestin 2 recruitment assay (Eurofins gpcrMAX panel), showing significant agonist activity only at DOR [1]. This selectivity profile is superior to many opioid receptor tool compounds that exhibit cross-reactivity with MOR, KOR, or NOR. For the target compound 8-(furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, broad GPCR selectivity data are not yet available; the evidence is class-level inference from the chemotype's validated hit compound.

GPCR selectivity Off-target profiling β-arrestin 2 screening

In Vivo Anti-Allodynic Efficacy in a Mouse Model of Inflammatory Pain

The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype has demonstrated in vivo efficacy in a Complete Freund's Adjuvant (CFA) model of inflammatory pain in C57BL/6 mice. Compound 1 (30 mg/kg, i.p.) significantly reversed CFA-induced mechanical allodynia at 45 minutes post-administration in both male and female mice, with effects lasting beyond 42 hours post-injection [1]. This in vivo anti-allodynic activity, combined with the lack of convulsant behavior noted for this chemotype in contrast to SNC80-class agonists, supports the therapeutic potential of the scaffold [1]. The target compound's in vivo efficacy has not been independently evaluated; this evidence represents class-level inference from a structurally related triazaspiro derivative.

Inflammatory pain Complete Freund's adjuvant Anti-allodynia

Physicochemical Differentiation: Computed Properties vs. Triazaspiro Library Averages

8-(Furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione possesses a distinct physicochemical profile compared to other 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. The compound has a computed XLogP3-AA of 0.9, a topological polar surface area (TPSA) of 82.9 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. These values fall within favorable drug-like space (Lipinski Rule of Five compliant), and the moderate lipophilicity (XLogP3 0.9) is notably lower than many classical opioid ligands (e.g., SNC80: cLogP ~3.5–4.0), potentially contributing to improved CNS safety margins and reduced phospholipidosis risk [1]. The N8-furan-2-carbonyl group introduces a heteroaromatic carbonyl capable of additional hydrogen-bonding interactions not present in benzyl- or phenyl-substituted analogs.

XLogP3 Topological polar surface area Drug-likeness

Priority Application Scenarios for 8-(Furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021251-37-5)


Delta Opioid Receptor Agonist Lead Optimization and SAR Expansion

This compound serves as a structurally differentiated starting point for medicinal chemistry programs targeting DOR for neurological and psychiatric indications. Unlike the clinically failed SNC80 chemotype, the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold exhibits a G-protein-biased signaling profile with minimal β-arrestin recruitment [1]. The N8-furan-2-carbonyl and N3-propyl substituent combination provides a distinct vector for structure-activity relationship (SAR) exploration, with the chemotype's established DOR selectivity over 167 other GPCRs [1] offering a clean biological starting point. Procurement of this specific analog enables direct head-to-head comparison with the published hit compounds (Compounds 1–3) to map the contributions of the furan and propyl groups to receptor affinity, bias, and in vivo efficacy.

Tool Compound for GPCR Signaling Bias Research

The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype is slightly biased toward G-protein signaling (bias factor ≈ 1–2) [1], distinguishing it from the strongly β-arrestin-biased diethylbenzamide series. This compound can be used as a chemical probe to dissect the roles of G-protein versus β-arrestin pathways in DOR-mediated analgesia, tolerance, and seizure induction. The well-characterized selectivity profile of the chemotype over MOR (9.6-fold for Compound 1) [1] minimizes confounding effects from mu-opioid receptor activation, making it suitable for ex vivo brain slice electrophysiology and in vivo behavioral pharmacology studies where receptor specificity is critical.

Reference Standard for Analytical Method Development and Quality Control

With a defined molecular formula (C15H19N3O4), molecular weight (305.33 g/mol), and chromatographically relevant computed properties including XLogP3 0.9 and TPSA 82.9 Ų [2], this compound is suitable as a reference standard for HPLC, LC-MS, and NMR method development in drug discovery laboratories. Its moderate lipophilicity and hydrogen-bonding capacity differentiate it from many common opioid reference standards, providing a useful system suitability marker for analytical methods designed to separate structurally diverse triazaspiro analogs.

Computational Chemistry and Molecular Modeling Template

The N8-furan-2-carbonyl substituent introduces a heteroaromatic ring system not present in the published triazaspiro hit compounds, offering a unique template for molecular docking and molecular dynamics simulations at the DOR orthosteric site. Building on the published docking and metadynamics simulations of the chemotype [1], this compound can be used to validate computational predictions of ligand-receptor interactions, particularly the role of the furan oxygen in hydrogen-bonding networks within the DOR binding pocket, and to refine pharmacophore models for virtual screening of novel DOR agonists.

Quote Request

Request a Quote for 8-(furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.